molecular formula C21H19FO5 B3537815 methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3537815
M. Wt: 370.4 g/mol
InChI Key: BKTKHJXYCZNZRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process:

  • Starting Materials: : The synthesis begins with commercially available precursors such as 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 2-fluorobenzyl bromide.

  • Reaction Steps

    • Etherification: : The 7-hydroxy group of the chromen-2-one moiety is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in acetone. This results in the formation of the 7-(2-fluorobenzyl)oxy derivative.

    • Esterification: : The resultant compound is then subjected to an esterification reaction with methanol and an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

While the compound's production on an industrial scale might follow similar synthetic routes, the processes are optimized for yield, cost-effectiveness, and scalability. Key considerations include solvent recovery, purity of reagents, and waste management.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically transforming the chromen-2-one core.

  • Reduction: : It is less common but reduction reactions may reduce certain functional groups if needed.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are likely, particularly at the fluorobenzyl group.

Common Reagents and Conditions Used in these Reactions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Acetone, ethanol, dichloromethane, depending on the reaction type

Major Products Formed from these Reactions

  • Oxidation can lead to the formation of hydroxylated derivatives or quinones.

  • Substitution reactions could introduce various functional groups at the fluorobenzyl site.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, especially those with potential pharmacological activities.

Biology

  • Biological Probes: : Used in studying enzyme interactions, given its chromen-2-one core.

Medicine

  • Pharmacological Research: : Investigated for potential activities such as anti-inflammatory, anticancer, and antimicrobial effects.

Industry

  • Dyes and Pigments: : The chromen-2-one structure is foundational in designing certain dyes and pigments.

Mechanism of Action

The compound's mechanism of action involves interactions with biological targets:

  • Enzyme Inhibition: : As a potential inhibitor of enzymes such as cytochrome P450s or kinases, it binds to active sites, disrupting normal enzyme function.

  • Pathways Involved: : It may interfere with signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other chromen-2-one derivatives, methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate stands out due to the presence of the fluorobenzyl group which can enhance its pharmacological properties.

List of Similar Compounds

  • 7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate

  • 7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate

  • 7-(2-Chlorobenzyl)oxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate

Properties

IUPAC Name

methyl 2-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO5/c1-12-15-8-9-18(26-11-14-6-4-5-7-17(14)22)13(2)20(15)27-21(24)16(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKHJXYCZNZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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